molecular formula C19H37NO2 B14335402 Methyl 12-aminooctadec-9-enoate CAS No. 104259-92-9

Methyl 12-aminooctadec-9-enoate

Cat. No.: B14335402
CAS No.: 104259-92-9
M. Wt: 311.5 g/mol
InChI Key: VVZSURKXXXOBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-aminooctadec-9-enoate is a compound that belongs to the class of lipo-phenolics. These compounds are characterized by their lipophilic properties, which make them useful in various applications, including food, cosmetics, and pharmaceuticals. This compound is particularly noted for its antioxidant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-aminooctadec-9-enoate can be synthesized through a series of chemical reactions starting from ricinoleic acid, which is derived from castor oil. The synthesis involves the preparation of intermediates such as (Z)-methyl-12-(methanesulfonyloxy)octadec-9-enoate and (Z)-methyl-12-(azido)octadec-9-enoate, followed by the reduction of the azido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxo derivatives, substituted amino derivatives, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

Methyl 12-aminooctadec-9-enoate and its derivatives exhibit a range of scientific research applications, particularly in the development of antimicrobial agents, antioxidants, and potential chemotherapeutic agents . This compound serves as a building block for synthesizing novel compounds with enhanced biological activities .

Scientific Research Applications

Antimicrobial and Anti-Biofilm Agents: Schiff bases derived from this compound have been synthesized and tested for antimicrobial and anti-biofilm effects . These compounds show promise in combating biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .

Antioxidant Properties: Lipophilization of phenolic acids using (Z)-methyl-12-aminooctadec-9-enoate improves their antioxidant properties . This modification enhances the ability of phenolic acids to scavenge free radicals, potentially protecting cells from oxidative damage .

Derivatives and Biological Activity: this compound is used to create various derivatives with notable biological activities . For example, amidation reactions coupling Z-methyl-12-aminooctadec-9-enoate with substituted cinnamic and phenolic acids have yielded compounds with antioxidant properties .

Synthesis and Modification

Synthesis of AKGs: Ricinoleic acid is used in the synthesis of substituted 1-O-alkylglycerols (AKGs) . These AKGs, modified with methoxy, gem-difluoro, azide, and hydroxy groups, exhibit antimicrobial activity, both alone and in combination with common antibiotics .

Esterification and other Reactions: this compound is produced through the esterification of ricinoleic acid . Further reactions, such as mesylation and substitution, are performed to introduce functional groups like azides .

Case Studies and Examples

Antimicrobial Activity of AKGs: A study on AKGs showed that (S)-3-(((R,Z)-12-hydroxyoctadec-9-en-1-yl)oxy)propane-1,2-diol exhibited antimicrobial activity against all eleven tested organisms, including bacteria and fungi . Other AKGs, such as those with methoxy, difluoro, and azido groups, showed selective activity against different microbial species .

Carvacryl Propionate: Carvacryl propionate, produced by esterifying carvacrol with propionyl chloride, exhibits enhanced analgesic, anti-inflammatory, and anti-hyperalgesic effects compared to pure carvacrol .

Phenolic Acid Derivatives: Amidation reactions involving Z-methyl-12-aminooctadec-9-enoate with cinnamic and phenolic acids have produced compounds that, when tested on cultured H9c2 cells under oxygen–glucose deprivation/reperfusion (OGD/R) conditions, increased superoxide dismutase (SOD) activity and reduced lactate dehydrogenase (LDH) and malondialdehyde (MDA) levels .

Data Tables

Mechanism of Action

The mechanism of action of methyl 12-aminooctadec-9-enoate involves its ability to interact with biological membranes due to its lipophilic nature. It can incorporate into lipid bilayers, enhancing membrane stability and protecting against oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 12-aminooctadec-9-enoate is unique due to its amino functional group, which allows for a broader range of chemical modifications and applications. Its combination of lipophilicity and reactivity makes it a versatile compound in various scientific and industrial fields .

Properties

CAS No.

104259-92-9

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

methyl 12-aminooctadec-9-enoate

InChI

InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3

InChI Key

VVZSURKXXXOBJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.